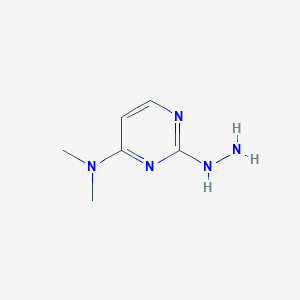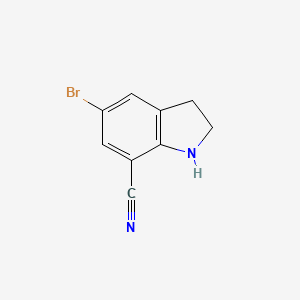
Fluvoxamino alcohol/Desmethylfluvoxamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl Fluvoxamine is a metabolite of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder and obsessive-compulsive disorder . The compound is known for its role in the pharmacokinetics of Fluvoxamine, contributing to its therapeutic effects and side-effect profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Desmethyl Fluvoxamine can be synthesized through the demethylation of Fluvoxamine. This process typically involves the use of specific reagents and catalysts to remove the methyl group from the parent compound. The reaction conditions often include controlled temperatures and pH levels to ensure the selective removal of the methyl group without affecting other functional groups .
Industrial Production Methods: In an industrial setting, the production of Desmethyl Fluvoxamine involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Desmethyl Fluvoxamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
Desmethyl Fluvoxamine has a wide range of applications in scientific research:
Mecanismo De Acción
Desmethyl Fluvoxamine exerts its effects by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) on the neuronal membrane. This enhances the action of serotonin on 5HT1A autoreceptors, leading to increased serotoninergic neurotransmission . Additionally, it acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects .
Comparación Con Compuestos Similares
Fluvoxamine: The parent compound, also an SSRI, used to treat depression and anxiety disorders.
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Paroxetine: An SSRI with a higher affinity for muscarinic receptors, leading to different side-effect profiles.
Uniqueness: Desmethyl Fluvoxamine is unique due to its specific role as a metabolite of Fluvoxamine, contributing to its overall pharmacokinetic and pharmacodynamic profile. Its interaction with the sigma-1 receptor also distinguishes it from other SSRIs, providing additional therapeutic benefits .
Propiedades
Fórmula molecular |
C14H19F3N2O2 |
|---|---|
Peso molecular |
304.31 g/mol |
Nombre IUPAC |
5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol |
InChI |
InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2 |
Clave InChI |
GCSLDHTZSDNYEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate](/img/structure/B13885215.png)

![sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13885221.png)





![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)

